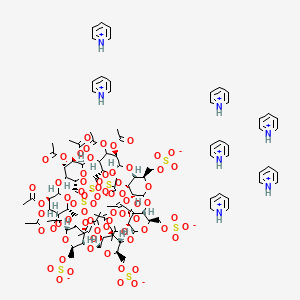

![molecular formula C₁₇H₂₇NO₅ B1141110 (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one CAS No. 255731-00-1](/img/structure/B1141110.png)

(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one, also known as (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one, is a useful research compound. Its molecular formula is C₁₇H₂₇NO₅ and its molecular weight is 325.4. The purity is usually 95%.

BenchChem offers high-quality (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Mineral Processing

N-(2-Hydroxyethyl)-11-azaartemisinin: has been utilized in the field of mineral processing, particularly in the flotation separation of minerals. It acts as a collector for the reverse cationic flotation separation of apatite from quartz. The compound’s adsorption mechanisms on mineral surfaces have been studied, revealing that its adsorption onto quartz surface is stronger than that onto apatite surface, mainly due to electrostatic force and hydrogen bonding .

Carbon Capture

In the context of carbon capture, N-(2-Hydroxyethyl)-11-azaartemisinin derivatives like N-(2-Hydroxyethyl) piperazine have shown potential in amine scrubbing techniques. These derivatives exhibit good mutual solubility in aqueous solutions, low melting points, and high boiling points, making them suitable for capturing CO2. The solubility of CO2 in these solutions has been determined, and thermodynamic models have been developed to predict the CO2 cyclic capacity, speciation with loading, and heat of reaction for the CO2 capture system .

Radical Generation

The compound has been used to generate free radicals at a controlled and constant rate for specific durations and at specific sites. This is essential for studying the dynamics of oxidation and antioxidation, which has implications in various fields including biochemistry and materials science.

Nanoparticle Synthesis

N-(2-Hydroxyethyl)-11-azaartemisinin: has been involved in the synthesis of nanoparticles. For instance, it has been used in the synthesis of poly[(N-2-hydroxyethyl)aniline] nanoparticles, which have applications in modern electronics due to their electrical properties. These nanoparticles exhibit conductivity that strongly depends on temperature and alternating current frequency .

Water Treatment

Phosphonates, which include derivatives of N-(2-Hydroxyethyl)-11-azaartemisinin , are used in water treatment formulations. They serve as multi-functional metal ion control agents, addressing problems encountered in the use of water. Their applications extend to cooling water, boiler water, detergents, cleaners, oil fields, pulp and paper, reverse osmosis, and swimming pools .

Organic Synthesis

The compound has been employed in organic synthesis, particularly in the synthesis of 2-oxazolines. A method has been reported that promotes dehydrative cyclization of N-(2-Hydroxyethyl)amides to synthesize 2-oxazolines, which are valuable intermediates in the production of various pharmaceuticals and fine chemicals .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing their function .

Mode of Action

It’s known that the compound can act as both a plasticizer and a swelling agent, indicating its potential to modify the physical properties of other substances .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical processes, such as oxidative stress and inflammation .

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been shown to have anti-inflammatory effects and to protect cells from oxidative damage .

Action Environment

The environment can significantly impact the effectiveness and stability of similar compounds .

Propriétés

IUPAC Name |

(1S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5/c1-10-4-5-13-11(2)14(20)18(8-9-19)15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-13,15,19H,4-9H2,1-3H3/t10?,11-,12?,13?,15?,16+,17?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNUXFXHWUZMGM-MWQYCMEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2CCC(C3C24C(N(C1=O)CCO)O[C@](CC3)(OO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

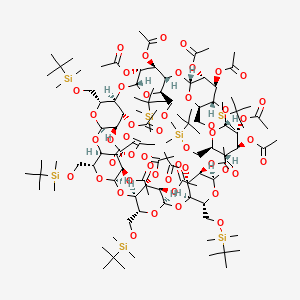

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

![2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride](/img/no-structure.png)

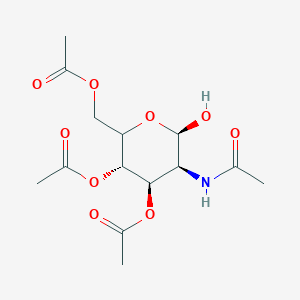

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)